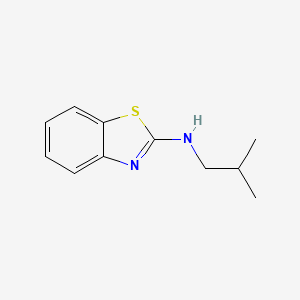

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichlorobenzyl chloride is a compound that has been used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives1. It is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 2 and 4 are replaced by chlorines2.

Synthesis Analysis

The synthesis of related compounds like 2,4-Dichlorobenzyl chloride involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride in the effect of the catalyzer34.

Molecular Structure Analysis

The molecular formula for 2,4-Dichlorobenzyl chloride is Cl2C6H3CH2Cl1.

Chemical Reactions Analysis

While specific chemical reactions involving “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine” are not available, related compounds like 2,4-Dichlorobenzyl chloride have been used in the synthesis of other compounds5.

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,4-Dichlorobenzyl chloride include a liquid form, a refractive index n20/D 1.576 (lit.), a boiling point of 248 °C (lit.), a melting point of −2.6 °C (lit.), and a density of 1.407 g/mL at 25 °C (lit.)8.

科学的研究の応用

Novel Enantioselective Synthesis

A novel enantioselective synthesis method for furan-2-yl amines and amino acids has been developed, leveraging the oxazaborolidine-catalyzed enantioselective reduction. This process demonstrates the precise control over the chirality of furan-2-yl amines, which is essential for synthesizing biologically active compounds (Demir et al., 2003).

Transformation into Oxazinone and Pyrimidinone

Research has shown the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, offering a pathway to synthesize these heterocycles from furan derivatives. The structural elucidation of these compounds extends the application of furan-2-ylmethyl-amine in synthesizing diverse heterocyclic compounds (Hashem et al., 2017).

Iron-Catalyzed Direct Amination

An iron-catalyzed methodology has been developed for the direct amination of benzyl alcohols with amines, including furan-2-ylmethyl-amine derivatives. This sustainable catalytic approach provides a versatile method for synthesizing benzylamines, crucial in pharmaceutical compounds (Yan et al., 2016).

Polymeric Applications

The synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones showcases the application of furan derivatives in material science. These polymers exhibit electrochemical activity, underscoring the potential of furan-2-ylmethyl-amine derivatives in developing advanced materials (Baldwin et al., 2008).

Microwave-Assisted Synthesis

A novel microwave-assisted method for synthesizing ester and amide derivatives containing furan rings has been developed. This approach demonstrates the utility of furan-2-ylmethyl-amine in creating furfural derivatives under mild conditions, expanding its application in organic synthesis (Janczewski et al., 2021).

Safety And Hazards

2,4-Dichlorobenzyl chloride is classified as a skin corrosive. It can cause burns of eyes, skin, and mucous membranes9. Thermal decomposition can lead to the release of irritating gases and vapors10.

将来の方向性

While specific future directions for “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine” are not available, related compounds like 2,4-Dichlorobenzyl chloride are important organic synthesis intermediates and are widely used in fields such as agricultural chemicals, medicine, and organo-peroxide1112.

Please note that this information is based on related compounds and may not directly apply to “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine”. For more specific information, please consult a chemistry professional or refer to a reliable source.

特性

IUPAC Name |

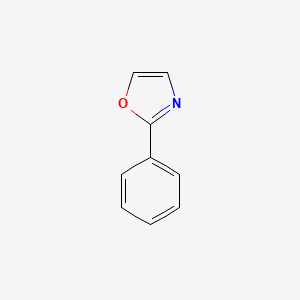

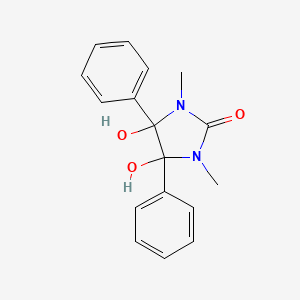

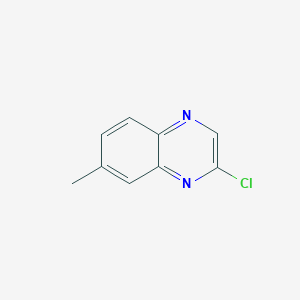

1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11/h1-6,15H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFILWUATHTGTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)